![molecular formula C12H13N3O3 B1408306 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid CAS No. 1440535-79-4](/img/structure/B1408306.png)
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid
Overview
Description
“4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid” is a compound that contains an indazole moiety . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of indazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Indazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Nitrogenous Compound Research
- Research in Deep Sea Derived Fungi : This compound was found in research focusing on nitrogenous compounds produced by deep sea derived fungus Leptosphaeria sp. SCSIO 41005. The study isolated various compounds, including amino acid derivatives, for evaluation of cytotoxic and antiviral activities (Xiaowei Luo, Xuefeng Zhou, & Yonghong Liu, 2018).
Molecular Structure and Properties
- Spectroscopic Analysis : A study on the molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis of a similar compound (4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid) was conducted. This research provides insights into the stability, charge transfer, and molecular electrostatic potential of the compound (Rahul Raju et al., 2015).
Cannabimimetic Indazole and Indole Derivatives
- New Psychoactive Substances : Research identified four cannabimimetic indazole and indole derivatives in illegal psychoactive substances, offering insights into their chemical and pharmacological properties (Zhenhua Qian et al., 2015).
Analgesic, Antiinflammatory, and Antipyretic Activities
- Medical Properties : A study synthesized derivatives of 1-methyl-1H-indazoles and evaluated their analgesic, antiinflammatory, antipyretic, and hypotensive activities, along with platelet antiaggregating effects (L. Mosti et al., 1992).
Molecular Docking and Vibrational Studies
- Molecular Docking Analysis : Vibrational, structural, electronic, and optical studies of similar compounds, highlighting their potential in biological activities and as nonlinear optical materials, were conducted (K. Vanasundari et al., 2018).
Synthesis and Characterization
- Synthesis and Crystal Structure : Research on the synthesis, characterization, and thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides valuable information on its crystal structure and thermal stability (P. Nayak et al., 2014).
Metabolism Studies
- Liver Microsome Metabolism : The metabolism by human liver microsomes of new illicit drugs, including indazole and indole derivatives, was investigated using chromatography and mass spectrometry, contributing to our understanding of their metabolic pathways (Takahiro Takayama et al., 2014).
Antiproliferative Activity
- Thiazole Derivatives Synthesis : The synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives was aimed to investigate antiproliferative activities, indicating the compound's potential in cytotoxic applications (L. Yurttaş et al., 2022).
Fluorescent Probe for β-Amyloid
- Alzheimer’s Disease Research : A study on the synthesis and optical properties of a fluorescent probe for β-amyloids related to Alzheimer’s disease highlights the compound's application in molecular diagnosis (Huan-bao Fa et al., 2015).
Future Directions
The development of new drugs that contain heterocyclic nuclei like indazole is necessary due to increasing public health problems . Therefore, there is a great importance of heterocyclic ring containing drugs . The broad range of chemical and biological properties of indazole makes it a promising candidate for the development of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s likely that it interacts with its targets (such as the aforementioned kinases) by binding to their active sites, thereby inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include altered cell proliferation and cell size.
Pharmacokinetics
Compounds with similar structures, such as indazole derivatives, are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures .
Result of Action
Given its potential targets, it may lead to changes in cell proliferation and cell size . In terms of therapeutic effects, indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
4-[(1-methylindazol-3-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,17,18)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZLJZNQRLVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)
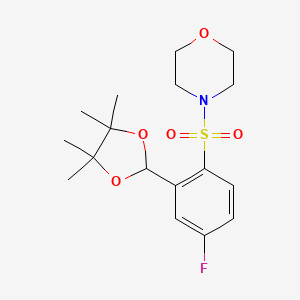
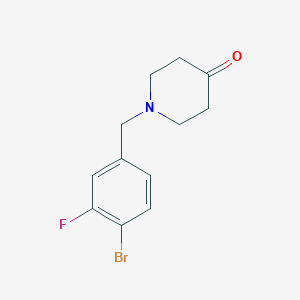

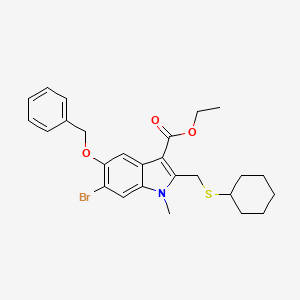
![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

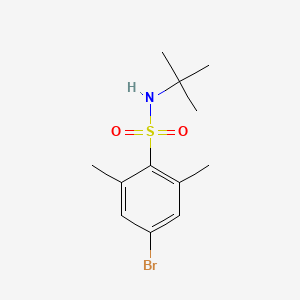
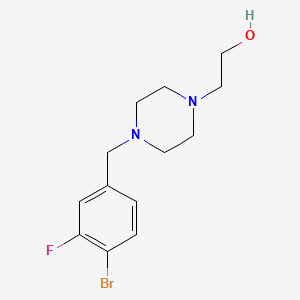
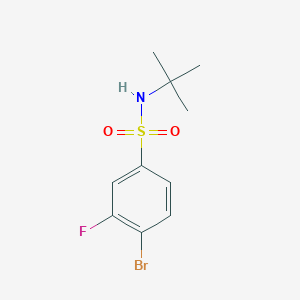
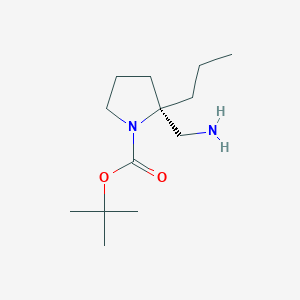
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)